molecular formula C10H11BrN2O B1450428 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one CAS No. 1498996-35-2

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

Cat. No.: B1450428
CAS No.: 1498996-35-2
M. Wt: 255.11 g/mol
InChI Key: MFVDOYPSKNCQCY-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a bromine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various chemical and biological applications.

Mechanism of Action

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Target of Action

The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives target enzymes, receptors, or other proteins in the body, leading to various therapeutic effects .

Mode of Action

The mode of action of imidazole derivatives also depends on the specific compound. Some might inhibit the function of a target protein, while others might enhance it. The interaction with the target can lead to changes in cellular processes, resulting in the therapeutic effects of the drug .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways. For example, some might inhibit the synthesis of certain molecules, while others might enhance it. The affected pathways and their downstream effects can vary widely depending on the specific imidazole derivative .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .

Result of Action

The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and effects on gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of imidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one typically involves the reaction of 5-bromo-2-methylphenylamine with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
  • 5-Bromo-2-methylphenol
  • 1-(5-Bromo-2-methylphenyl)-imidazole

Uniqueness

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-7-2-3-8(11)6-9(7)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVDOYPSKNCQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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